molecular formula C11H13NO2 B2877207 (7-methoxy-2-methyl-1H-indol-3-yl)methanol CAS No. 1360892-75-6

(7-methoxy-2-methyl-1H-indol-3-yl)methanol

Cat. No.: B2877207
CAS No.: 1360892-75-6
M. Wt: 191.23
InChI Key: FTDVIRQBJDTAAD-UHFFFAOYSA-N
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Description

(7-methoxy-2-methyl-1H-indol-3-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, features a methoxy group at the 7th position, a methyl group at the 2nd position, and a methanol group at the 3rd position of the indole ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (7-methoxy-2-methyl-1H-indol-3-yl)methanol are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to interact with various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions suggest that this compound may play a role in biochemical reactions related to inflammation and immune response.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been predicted to exert its effects at the molecular level through the inhibition of reactive oxygen species (ROS) and inflammation .

Temporal Effects in Laboratory Settings

It is known that this compound has the potential to influence long-term cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used in rodent models to investigate its protective effects against organ damage induced by the anticancer drug cisplatin .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, suggesting its involvement in complex metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Its interactions with various biomolecules suggest that it may be transported and distributed via specific transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-2-methyl-1H-indol-3-yl)methanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a methyl-substituted aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in combination with hydrogenation or dehydrogenation reactions, is common in large-scale synthesis . Additionally, continuous flow reactors are utilized to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-2-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed

    Oxidation: (7-methoxy-2-methyl-1H-indol-3-yl)carboxylic acid

    Reduction: 7-methoxy-2-methylindole

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-methoxy-2-methyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to other indole derivatives .

Properties

IUPAC Name

(7-methoxy-2-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDVIRQBJDTAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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